![molecular formula C18H14ClFN2O B2498775 (E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide CAS No. 1181475-90-0](/img/structure/B2498775.png)
(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of specific phenyl derivatives with various chemical agents to introduce the desired functional groups. For example, one method involves the reaction of lithium salt of ethyl cyanoacetate with substituted benzohydroximoyl fluorides to prepare similar ethyl enoates, which are structurally related to the target compound (James E. Johnson et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds closely related to "(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide" has been extensively studied using various spectroscopic and crystallographic techniques. For instance, studies on similar compounds have employed IR, UV, 1H, and 13C NMR spectroscopy, as well as single-crystal X-ray diffraction to elucidate their structures, demonstrating the importance of these techniques in confirming the molecular configuration and the presence of specific functional groups (A. Najiya et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of compounds similar to "(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide" is influenced by the presence of functional groups such as cyano and enamide. These groups participate in various chemical reactions, including nucleophilic substitutions and condensations, contributing to the compound's versatility in chemical synthesis (R. Katoch-Rouse & A. Horti, 2003).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the behavior of organic compounds under different conditions. The crystalline structure, as revealed by X-ray diffraction studies, provides insights into the molecular arrangement and stability of the compound. Similar analyses on related compounds have shown that these properties are significantly influenced by the molecular conformation and the intermolecular interactions within the crystal lattice (Cemal Koray Özer et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different chemical conditions, and the ability to undergo specific chemical transformations, are fundamental to the application of the compound in synthesis and material science. Detailed investigations using spectroscopic methods such as NMR and IR spectroscopy, alongside computational studies like density functional theory (DFT), have been applied to similar compounds to understand their electronic structure, which directly influences their chemical properties (Vishnu A. Adole et al., 2020).
Scientific Research Applications
Chemical Synthesis and Characterization
The scientific research applications of (E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide primarily focus on chemical synthesis, characterization, and exploring its potential biological activities. In the realm of chemical research, compounds structurally related to (E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide have been synthesized and characterized to understand their chemical properties and potential applications. For instance, a study on ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a compound with a similar structure, provided insights into its crystal structure and spectrometric characteristics, highlighting its potential for further chemical and pharmacological studies (Johnson et al., 2006).
Potential Antipathogenic Activity
Another area of interest is the exploration of related compounds for their antipathogenic activities. A study on thiourea derivatives, including those with chloro and fluoro phenyl substituents, demonstrated significant antipathogenic effects, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This suggests the potential of (E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide and similar compounds in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anticonvulsant and Antinociceptive Properties
Further research into enaminone compounds, which share a functional core with (E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide, has revealed their anticonvulsant and antinociceptive properties. These studies indicate the potential application of such compounds in treating neurological disorders and pain management. For example, enaminones have shown to depress excitatory synaptic transmission in the rat brain by enhancing extracellular GABA levels, presenting a novel mechanism for their anticonvulsant effects (Kombian, Edafiogho, & Ananthalakshmi, 2005).
properties
IUPAC Name |
(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O/c19-16-3-1-2-13(11-16)8-9-22-18(23)15(12-21)10-14-4-6-17(20)7-5-14/h1-7,10-11H,8-9H2,(H,22,23)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQPJPPJVMBRGU-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C(=CC2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide |
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